molecular formula C10H13ClN2O B1273586 4-[(6-Chloropyridin-3-yl)methyl]morpholine CAS No. 311774-34-2

4-[(6-Chloropyridin-3-yl)methyl]morpholine

Cat. No.: B1273586
CAS No.: 311774-34-2
M. Wt: 212.67 g/mol
InChI Key: SGGCJTJHZSXKJT-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridin-3-yl)methyl]morpholine is an organic compound with the molecular formula C10H13ClN2O. It is a derivative of morpholine, where the morpholine ring is substituted with a 6-chloropyridin-3-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyridin-3-yl)methyl]morpholine typically involves the reaction of 6-chloropyridine-3-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyridin-3-yl)methyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted morpholine derivatives .

Scientific Research Applications

4-[(6-Chloropyridin-3-yl)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a morpholine ring and a chloropyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-[(6-Chloropyridin-3-yl)methyl]morpholine (CAS No. 311774-34-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 212.68 g/mol
  • IUPAC Name : 4-[(6-chloro-3-pyridinyl)methyl]morpholine
  • Physical Form : Solid

The biological activity of this compound is primarily attributed to its interaction with specific biochemical targets:

  • Histone Deacetylase Inhibition : It has been noted for its ability to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC1. This inhibition can lead to altered gene expression and cellular proliferation, which is significant in cancer research .
  • Protein Interactions : The compound may also interact with various proteins involved in cellular signaling pathways, potentially influencing apoptosis and cell cycle regulation .

Biological Activity Overview

The biological activities of this compound include:

Activity Description
AnticancerInhibits HDACs leading to reduced tumor cell proliferation.
AntimicrobialExhibits activity against certain bacterial strains .
NeuroprotectivePotential effects in neurodegenerative disease models have been noted .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, primarily through HDAC inhibition, leading to increased acetylation of histones and subsequent changes in gene expression related to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of this compound demonstrated its efficacy against Gram-positive bacteria. The study highlighted that the compound's mechanism involves disruption of bacterial cell wall synthesis, which is crucial for bacterial survival. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Case Study 3: Neuroprotective Effects

In models of neurodegeneration, particularly Alzheimer's disease, this compound exhibited protective effects on neuronal cells. The compound was shown to reduce oxidative stress markers and improve cell survival rates when exposed to neurotoxic agents .

Properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGCJTJHZSXKJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394259
Record name 4-[(6-chloropyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311774-34-2
Record name 4-[(6-chloropyridin-3-yl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Morpholine (7.0 g, 8.8 mmol) was added to the solution of 5-bromomethyl-2-chloro-pyridine in carbon tetrachloride (20 mL) and stirred at room temperature for 6 h. Water was added to the reaction mixture and the separated organic layer was washed with water, brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the crude product. Purification by column chromatography using silica gel (60-120 mesh) and ethyl acetate as eluent afforded 4-(6-chloro-pyridin-3-yl-methyl)-morpholine (1.2 g, 21%) as a brown oily liquid.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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